molecular formula C8H12O2 B1338385 Ethyl 2-cyclopropylidenepropanoate CAS No. 55281-62-4

Ethyl 2-cyclopropylidenepropanoate

Cat. No. B1338385
CAS RN: 55281-62-4
M. Wt: 140.18 g/mol
InChI Key: DQSJNCIOZWFDOI-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropylidenepropanoate is a chemical compound that has been the subject of various studies due to its potential as a building block in organic synthesis. It is known for its reactivity, particularly in the presence of catalysts, which allows for the formation of complex molecular structures such as cycloheptadiene derivatives and bicyclic compounds .

Synthesis Analysis

The synthesis of ethyl 2-cyclopropylidenepropanoate and its derivatives has been achieved through several methods. One approach involves the use of nickel-catalyzed intermolecular [3 + 2 + 2] cocyclization with terminal alkynes, which proceeds smoothly and yields highly selective cycloheptadiene derivatives . Another method reported the synthesis of ethyl cyclopropylideneacetate via an acid-catalyzed Wittig reaction, which serves as a precursor for further reactions . Additionally, a versatile α-cyclopropylester cation synthon, ethyl-2-(2-chloroethyl)acrylate, has been used for the efficient synthesis of cyclopropane ester derivatives through Michael addition-induced cyclization reactions .

Molecular Structure Analysis

The molecular structure of ethyl 2-cyclopropylidenepropanoate derivatives has been elucidated using techniques such as X-ray crystallography. Structural determination has revealed distortions associated with steric hindrance, such as the expansion of the C(carbonyl)–C(α)–C(β) angle to about 125° in some cases . Ab initio SCF calculations have also been employed to determine the most stable conformations of related cyclopropyl compounds, providing insights into their geometrical structures .

Chemical Reactions Analysis

Ethyl 2-cyclopropylidenepropanoate undergoes various chemical reactions that lead to the formation of diverse molecular architectures. For instance, it participates in [3+2+2] cycloaddition reactions with diynes to synthesize fused bicyclic compounds . It also reacts in double Michael reactions to yield spirocyclopropyl substituted bicyclo[2.2.2] octanes . Furthermore, the compound has been used as a multifunctional cyclopropyl building block, undergoing basic transformations such as Michael additions, Diels–Alder reactions, and hetero-Diels–Alder reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-cyclopropylidenepropanoate and its derivatives are influenced by the presence of the cyclopropyl group and the electron-withdrawing substituents. These structural features impart high reactivity to the compound, making it suitable for various synthetic applications. The introduction of an electron-withdrawing group is particularly important for the progress of nickel-catalyzed cocyclization reactions . The reactivity against different nucleophiles has been demonstrated, showing the versatility of ethyl 2-cyclopropylidenepropanoate as a synthon in organic synthesis .

Scientific Research Applications

Asymmetric Organocatalysis

One area of application is in asymmetric organocatalysis, where compounds similar to Ethyl 2-cyclopropylidenepropanoate are used in [3+2] annulation reactions. For example, the asymmetric organocatalytic approach for the annulation of 1,2-diphenylcyclopropen-3-one and ethyl 3-oxo-3-phenylpropanoate has been studied, resulting in compounds with moderate yield and low enantiomeric purity (Kaert Reitel et al., 2018).

Solubility and Phase Behavior Studies

The solubility of CO2 in ethyl lactate (a compound related to ethyl 2-cyclopropylidenepropanoate) and the modeling of phase behavior in CO2 + ethyl lactate mixtures are crucial for understanding the solvent properties in various industrial applications, including the pharmaceutical and fine chemical industries (D. Bermejo et al., 2013).

Safety And Hazards

Ethyl 2-cyclopropylidenepropanoate is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces. It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

ethyl 2-cyclopropylidenepropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-3-10-8(9)6(2)7-4-5-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSJNCIOZWFDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455292
Record name ethyl 2-cyclopropylidenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyclopropylidenepropanoate

CAS RN

55281-62-4
Record name ethyl 2-cyclopropylidenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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